
2-(2-Bromo-6-chlorophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-chlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrClO It is a halogenated phenylpropanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chlorophenyl)propan-2-ol typically involves the halogenation of phenylpropanol derivatives. One common method is the bromination of 2-chlorophenylpropan-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-6-chlorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Formation of 2-(2-Bromo-6-chlorophenyl)propan-2-one
Reduction: Formation of 2-phenylpropan-2-ol
Substitution: Formation of various substituted phenylpropanol derivatives
Aplicaciones Científicas De Investigación
2-(2-Bromo-6-chlorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromophenyl)propan-2-ol
- 2-(2-Chlorophenyl)propan-2-ol
- 2-(3-Bromophenyl)propan-2-ol
Uniqueness
2-(2-Bromo-6-chlorophenyl)propan-2-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C9H10BrClO |
|---|---|
Peso molecular |
249.53 g/mol |
Nombre IUPAC |
2-(2-bromo-6-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrClO/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5,12H,1-2H3 |
Clave InChI |
QCOUUALOQGSISO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=CC=C1Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


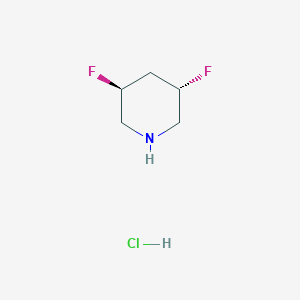
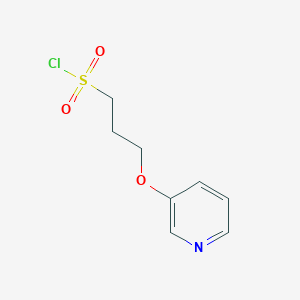
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)
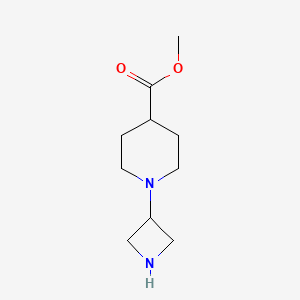
![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)

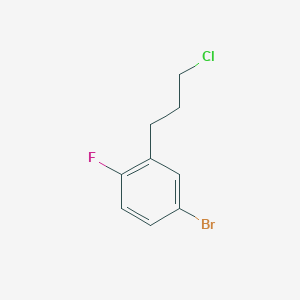
![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
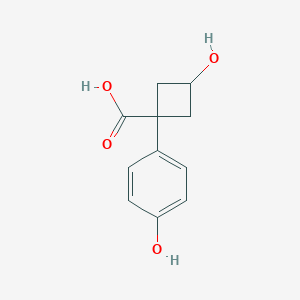

![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)


